molecular formula C9H12ClNO3 B3049122 (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl CAS No. 195050-48-7

(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl

Cat. No.: B3049122
CAS No.: 195050-48-7
M. Wt: 217.65 g/mol
InChI Key: ISUKJARAXHJOJA-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is structurally related to tyrosine, an essential amino acid, and is characterized by the presence of an amino group, a hydroxyphenyl group, and a propanoic acid moiety. This compound is of significant interest in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride can be achieved through several methods. One common approach involves the use of a chiral starting material, such as (S)-tyrosine, which undergoes a series of chemical transformations to introduce the desired functional groups. The synthetic route typically includes steps such as protection of the amino group, selective hydroxylation of the aromatic ring, and subsequent deprotection and purification steps .

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water, ethanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride has numerous scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals and as a probe for studying biological processes.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride include:

Uniqueness

The uniqueness of (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-2-1-3-7(11)4-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUKJARAXHJOJA-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628415
Record name 3-Hydroxy-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195050-48-7
Record name 3-Hydroxy-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl

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